molecular formula C12H10F2N2 B8240287 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Cat. No.: B8240287
M. Wt: 220.22 g/mol
InChI Key: MCHPYFPUJHBZMW-UHFFFAOYSA-N
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Description

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an aniline moiety with a methyl group at the 4-position. The presence of fluorine atoms in the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a difluoropyridine ring and a methylaniline moiety in this compound imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various applications .

Biological Activity

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure includes a difluorinated pyridine ring and an aniline moiety, which may contribute to its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit promising antiviral properties. Specifically, studies have shown that certain fluorinated pyridine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The presence of fluorine atoms enhances the binding affinity and selectivity of these compounds towards the viral enzyme, which is crucial for their antiviral efficacy.

For instance, a study demonstrated that 2,6-di(arylamino)-3-fluoropyridine derivatives showed significant anti-HIV activity with EC50 values in the nanomolar range. The selectivity index (SI) for these compounds was also notably high, indicating a favorable therapeutic window .

Antibacterial Activity

The antibacterial properties of similar compounds have also been explored. In vitro studies have indicated that certain derivatives possess inhibitory effects against various bacterial strains. For example, compounds derived from aniline structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds containing metal complexes exhibited enhanced antibacterial activity compared to their non-complexed counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the difluoropyridine moiety is hypothesized to improve interaction with biological targets due to:

  • Hydrogen Bonding : The fluorine atoms can act as hydrogen bond acceptors.
  • Electron-Withdrawing Effects : The electronegative fluorine enhances the electrophilicity of nearby functional groups.

These factors contribute to the compound's ability to inhibit viral replication and bacterial growth effectively.

Case Studies

  • HIV Inhibition : A detailed examination of various pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly influenced their antiviral activity. For example, the introduction of fluorine at the 2 and 6 positions improved binding affinity to HIV reverse transcriptase .
  • Bacterial Inhibition : In studies focusing on antibacterial activity, it was found that compounds similar to this compound demonstrated higher inhibition rates against Staphylococcus aureus compared to Pseudomonas aeruginosa. This difference was attributed to variations in cell wall structures among different bacterial species .

Data Tables

CompoundEC50 (nM)Selectivity IndexTarget
This compoundTBDTBDHIV RT
2,6-di(arylamino)-3-fluoropyridine1.0>40000HIV RT
Mannich base A3TBDTBDStaphylococcus aureus

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key enzymes such as DNA gyrase in bacteria and reverse transcriptase in HIV. The docking scores indicated strong binding affinities, suggesting that structural modifications could further enhance these interactions .

Properties

IUPAC Name

3-(2,6-difluoropyridin-4-yl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c1-7-2-3-9(15)6-10(7)8-4-11(13)16-12(14)5-8/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHPYFPUJHBZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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